3-(2-Methylsulfanyl)ethylmalate
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Overview
Description
3-(2-methylthioethyl)malate(2-) is a 3-(omega-methylthio)alkylmalate(2-) obtained by deprotonation of both carboxy groups of 3-(2-methylthioethyl)malic acid; major species at pH 7.3. It is a conjugate base of a 3-(2-methylthioethyl)malic acid.
Scientific Research Applications
1. Role in Flavor Development of Kiwifruit
Günther et al. (2010) studied the biosynthesis of 3-(methylsulfanyl)propionate esters in Actinidia chinensis kiwifruit. They found that these compounds, including variants similar to 3-(2-Methylsulfanyl)ethylmalate, are crucial for the development of flavor in ripe kiwifruit. The study suggests that these compounds have little impact on the flavor of commercially stored kiwifruit but are significant in fresh, ripe fruits (Günther, Matich, Marsh, & Nicolau, 2010).
2. Anticancer Properties
Leese et al. (2005) explored the antiproliferative properties of estrogen-3-O-sulfamates, including compounds with 2-methylsulfanyl substituents. These compounds, related in structure to 3-(2-Methylsulfanyl)ethylmalate, displayed significant anticancer activities against various human cancer cell lines. Their study indicates the potential of these compounds in cancer therapy (Leese et al., 2005).
3. Potential in Radiopharmaceutical Applications
Tosato et al. (2022) researched the coordination properties of Cu2+/Cu+ complexes with sulfur-pendant polyazamacrocycles, including those with methylsulfanyl groups similar to 3-(2-Methylsulfanyl)ethylmalate. Their findings suggest these compounds' potential in stabilizing medically relevant copper radioisotopes, indicating their use in radiopharmaceutical applications (Tosato et al., 2022).
properties
Product Name |
3-(2-Methylsulfanyl)ethylmalate |
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Molecular Formula |
C7H10O5S-2 |
Molecular Weight |
206.22 g/mol |
IUPAC Name |
2-hydroxy-3-(2-methylsulfanylethyl)butanedioate |
InChI |
InChI=1S/C7H12O5S/c1-13-3-2-4(6(9)10)5(8)7(11)12/h4-5,8H,2-3H2,1H3,(H,9,10)(H,11,12)/p-2 |
InChI Key |
UZRMQJKPFRLIDG-UHFFFAOYSA-L |
Canonical SMILES |
CSCCC(C(C(=O)[O-])O)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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